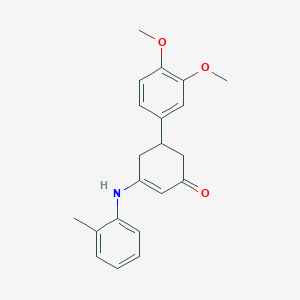
5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE is a synthetic organic compound that belongs to the class of cyclohexenones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 2-toluidine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the cyclohexenone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Medicinal Chemistry: The compound may be investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound may be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenyl derivatives: Compounds with similar structural motifs, such as 3,4-dimethoxyphenylacetic acid or 3,4-dimethoxyphenethylamine.
Cyclohexenone derivatives: Compounds like 2-cyclohexen-1-one or 3-methyl-2-cyclohexen-1-one.
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE is unique due to the presence of both the dimethoxyphenyl and toluidino groups, which may confer distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C21H23NO3 |
|---|---|
分子量 |
337.4g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)-3-(2-methylanilino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H23NO3/c1-14-6-4-5-7-19(14)22-17-10-16(11-18(23)13-17)15-8-9-20(24-2)21(12-15)25-3/h4-9,12-13,16,22H,10-11H2,1-3H3 |
InChIキー |
XOLHBINFUXPTQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-N-cyclopentyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444217.png)
![5-(4-bromophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444221.png)
![4-bromo-3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazole](/img/structure/B444222.png)
![11-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444223.png)
![11-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444226.png)
![(4-Benzylpiperazin-1-yl)[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B444227.png)
![11-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444228.png)
![11-chloro-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444230.png)
![11-Chloro-10-[(2,4-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B444232.png)
![(4-Benzylpiperazin-1-yl)[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B444235.png)
![5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B444237.png)
![5-(4-bromophenyl)-N-cyclohexyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444238.png)
![2-{[5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B444239.png)

